6-Methylquinoline

説明

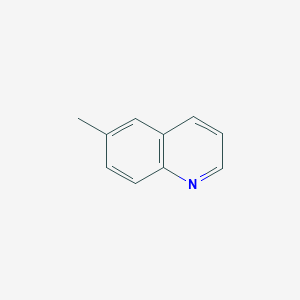

Structure

3D Structure

特性

IUPAC Name |

6-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYISICIYVKBTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N |

Source

|

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020887 |

Source

|

| Record name | 6-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-methylquinoline appears as clear pale yellow liquid or oil. (NTP, 1992), Liquid, Colourless oily liquid; Pungent heavy quinoline-like odour |

Source

|

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Methylquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1186/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

497.5 °F at 760 mmHg (NTP, 1992), 259.00 to 261.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 235 °F (NTP, 1992) |

Source

|

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), Soluble in benzene and ether; Slightly soluble in water, Soluble (in ethanol) |

Source

|

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1186/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0654 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.060-1.066 |

Source

|

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1186/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

3 mmHg at 75 °F ; 5.6 mmHg at 111 °F; 10.5 mmHg at 149 °F (NTP, 1992) |

Source

|

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

91-62-3 |

Source

|

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14453I13N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Methylquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8 °F (NTP, 1992), -22 °C |

Source

|

| Record name | 6-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

6-Methylquinoline CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-methylquinoline, a heterocyclic aromatic organic compound with significant applications in various scientific fields. This document details its chemical identity, molecular structure, physicochemical properties, spectral data, and relevant experimental protocols.

Chemical Identity and Molecular Structure

6-Methylquinoline, also known as p-toluquinoline, is a derivative of quinoline (B57606) with a methyl group substituted at the 6-position.

Molecular Structure Representations

Quantitative Data

The following tables summarize the key physicochemical and spectral properties of 6-methylquinoline for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 143.19 g/mol | [3][4][5] |

| Appearance | Pale brown to yellow liquid | [4] |

| Melting Point | -22 °C | [1][3] |

| Boiling Point | 256-260 °C | [3][4][5] |

| Density | 1.067 g/mL at 20 °C | [3][4][5] |

| Refractive Index | n20/D 1.614 | [3][4][5] |

| pKa (Strongest Basic) | 5.22 (at 25 °C) | [1] |

| logP | 2.57 | [1] |

| Water Solubility | 1.79 g/L (Predicted) | [1] |

| Flash Point | >110 °C (>230 °F) | [2][3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR (CDCl₃, 399.65 MHz) | δ (ppm): 8.84 (d, J=4.3 Hz, 1H), 8.04 (d, J=8.2 Hz, 1H), 8.00 (d, 1H), 7.55 (s, 1H), 7.54 (d, J=2.0 Hz, 1H), 7.34 (dd, J=8.2, 4.3 Hz, 1H), 2.52 (s, 3H) | [8] |

| IR Spectrum | Major peaks can be found on the NIST WebBook. | [9][10] |

| Mass Spectrometry (EI) | m/z: 143 (M+), 142, 115 | [6][7] |

Experimental Protocols

Representative Synthesis of a Substituted Quinoline via Doebner-von Miller Reaction

This protocol is adapted from the synthesis of 2-methyl-6-nitroquinoline (B57331) and illustrates the general procedure.[11][12]

Reactants:

-

4-nitroaniline (B120555) (or p-toluidine (B81030) for 6-methylquinoline)

-

Concentrated Hydrochloric Acid

-

11 N Sodium Hydroxide solution

Procedure:

-

Dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl in a round-bottom flask.

-

Heat the mixture to reflux at 105 °C.

-

Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing mixture.

-

Continue heating the reaction mixture for an additional hour after the addition is complete.

-

Cool the mixture to room temperature.

-

Neutralize the reaction mixture with an 11 N NaOH solution. The product will precipitate out of the solution.

-

Isolate the crude product by filtration.

-

Recrystallize the product from methanol (B129727) to obtain the purified 2-methyl-6-nitroquinoline.

Synthesis of 6-Methylquinoline 1-oxide

This protocol details the N-oxidation of 6-methylquinoline.[13]

Reactants:

-

6-Methylquinoline

-

Hydrogen peroxide (35%)

-

Perfluorosulfonic acid resin (5% by mass fraction)

-

Water

Procedure:

-

In a 50 mL round-bottom flask, combine 1.43 g of 6-methylquinoline, 1.1 g of 35% hydrogen peroxide, and 10 mL of water containing 5% (by mass) of perfluorosulfonic acid resin.

-

Place the flask in an ultrasonic reactor and sonicate at 30 W / 20 KHz for 15 minutes.

-

After the reaction, remove the resin catalyst by filtration.

-

Remove the water from the filtrate under reduced pressure.

-

Recrystallize the resulting solid to yield 1.52 g (96% yield) of 6-methylquinoline 1-oxide.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to 6-methylquinoline.

Caption: Doebner-von Miller reaction workflow.

Caption: Workflow for fluorescent probe development.

Biological and Chemical Significance

6-Methylquinoline and its derivatives are of significant interest to researchers due to their diverse biological activities. Studies have indicated that these compounds may possess antimicrobial, anticancer, and neuroprotective properties.[14] Furthermore, 6-methylquinoline serves as a crucial building block in organic synthesis.[4][14] It is notably used in the synthesis of fluorescent halide-sensitive quinolinium dyes, which are valuable tools for detecting chloride ions in biological systems.[5][14] The compound also undergoes biodegradation by certain microorganisms, such as Pseudomonas putida, making it relevant in environmental science studies.[5] Its versatile chemical nature and biological activity make 6-methylquinoline a compound with considerable potential in pharmaceutical development, materials science, and biological imaging.[4][14]

References

- 1. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]

- 2. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]

- 3. 6-Methylquinoline | 91-62-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-Methylquinoline 98 91-62-3 [sigmaaldrich.com]

- 6. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinoline, 6-methyl- [webbook.nist.gov]

- 8. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 9. Quinoline, 6-methyl- [webbook.nist.gov]

- 10. 6-Methylquinoline(91-62-3) IR Spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Methylquinoline 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 14. Buy 6-Methylquinoline | 91-62-3 [smolecule.com]

Spectroscopic data for 6-Methylquinoline (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 6-Methylquinoline

This guide provides a comprehensive overview of the spectroscopic data for 6-methylquinoline, a key heterocyclic compound used in the synthesis of various pharmaceuticals and dyes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for 6-methylquinoline, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 6-methylquinoline provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |

| H2 | 8.83 - 8.84 | J = 4.3 Hz, 1.7 Hz |

| H8 | 8.03 - 8.04 | J = 8.2 Hz |

| H4 | 7.99 - 8.00 | |

| H5 | 7.55 | J = 2.0 Hz |

| H7 | 7.53 - 7.54 | |

| H3 | 7.33 - 7.34 | |

| -CH₃ | 2.52 | |

| Data sourced from experiments conducted at 89.56 MHz and 399.65 MHz in CDCl₃.[1] |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the 6-methylquinoline structure.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C2 | 149.9 |

| C8a | 147.5 |

| C4 | 135.5 |

| C6 | 135.4 |

| C7 | 131.5 |

| C4a | 128.8 |

| C5 | 126.7 |

| C8 | 126.2 |

| C3 | 121.1 |

| -CH₃ | 21.5 |

| Note: Specific peak assignments can vary slightly between sources.[2][3] |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of a compound like 6-methylquinoline.

-

Sample Preparation : Dissolve 5-25 mg of 6-methylquinoline for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4] The solvent provides a deuterium (B1214612) signal for the instrument to lock onto and will not produce large signals that overwhelm the sample peaks.[4][5] Filter the solution through a pipette with a glass wool plug to remove any solid particles, which can degrade the spectral quality.

-

Instrument Setup : Transfer the filtered sample into a clean NMR tube. Place the tube in the spectrometer's probe. The instrument's software is used to lock onto the solvent's deuterium signal, stabilizing the magnetic field.

-

Shimming : The magnetic field is homogenized through a process called shimming, which involves adjusting electrical coils to maximize field uniformity across the sample volume. This process is crucial for obtaining sharp, well-resolved spectral lines.

-

Data Acquisition : For a standard ¹H NMR spectrum, a sufficient signal-to-noise ratio is often achieved in a few minutes.[4] For ¹³C NMR, which is inherently less sensitive, data acquisition may take from 20 minutes to several hours, depending on the sample concentration.[4] A standard pulse sequence (e.g., zgpg30 on Bruker instruments) is used for proton-decoupled ¹³C NMR.[6]

-

Data Processing : The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced. The residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) is used to calibrate the chemical shift axis to 0 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrations and is used to identify the functional groups present. 6-Methylquinoline is a liquid at room temperature, making thin-film analysis a common method.[7]

IR Spectroscopic Data

Key IR absorption bands for 6-methylquinoline are listed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Methyl (-CH₃) |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring |

| ~880, ~825 | C-H Bend | Aromatic (out-of-plane) |

| Data obtained from the NIST Chemistry WebBook.[8] |

Experimental Protocol for IR Spectroscopy (Thin Film Method)

-

Sample Preparation : As 6-methylquinoline is a liquid, a thin film can be prepared by placing a small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[9]

-

Background Spectrum : An initial spectrum of the clean salt plates is recorded. This background spectrum is automatically subtracted from the sample spectrum by the instrument's software to ensure that absorptions from the plates or atmospheric CO₂ and water vapor are removed.

-

Sample Analysis : The prepared salt plates containing the sample are placed in the spectrometer's sample holder. A beam of infrared light is passed through the sample.[10]

-

Data Acquisition : The instrument records the frequencies at which the sample absorbs the IR radiation. The resulting data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[10]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. This provides information on the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The mass spectrum of 6-methylquinoline is typically acquired using Electron Ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment |

| 143 | 99.99 | [M]⁺ (Molecular Ion) |

| 142 | ~50 | [M-H]⁺ |

| 115 | ~17 | [M-H-HCN]⁺ or [M-C₂H₂]⁺ |

| 144 | ~11 | Isotope Peak ([¹³C₁C₉H₉N]⁺) |

| Data sourced from PubChem and NIST.[7][11] |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction : A small amount of the 6-methylquinoline sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[12][13]

-

Fragmentation : The high energy of EI causes some of the molecular ions to break apart into smaller, charged fragments. This fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis : The newly formed ions (both molecular and fragment ions) are accelerated into a mass analyzer. The analyzer, using electric or magnetic fields, separates the ions based on their mass-to-charge (m/z) ratio.[12][14]

-

Detection : A detector records the abundance of ions at each m/z value. This information is then used to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[12]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as 6-methylquinoline.

Caption: Workflow for spectroscopic identification of 6-methylquinoline.

References

- 1. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

- 2. 6-Methylquinoline(91-62-3) 13C NMR spectrum [chemicalbook.com]

- 3. connectsci.au [connectsci.au]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quinoline, 6-methyl- [webbook.nist.gov]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Quinoline, 6-methyl- [webbook.nist.gov]

- 12. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Diverse Biological Activities of 6-Methylquinoline and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 6-methylquinoline has emerged as a particularly versatile backbone for the development of novel compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of 6-methylquinoline and its derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme-inhibiting potentials. This document details quantitative biological data, experimental methodologies, and the underlying signaling pathways to support further research and drug development endeavors.

Anticancer Activity

Derivatives of 6-methylquinoline have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The mechanisms of action are diverse and often involve the inhibition of key cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 6-methylquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological or biochemical function. The lower the IC50 value, the more potent the compound.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-Chloro-6-methyl(3-quinolyl))-3-[2-(4-chlorophenyl)-4-oxo-(3-hydroquinazolin-3-yl)]-5-[(2-hydroxyphenyl)-methylene]-1,3-thiazolidin-4-one | - | - | [1] |

| 2-(2-Chloro-6-methyl(3-quinolyl))-3-[2-(4-chlorophenyl)-4-oxo-(3-hydroquinazolin-3-yl)]-5-[(3-hydroxyphenyl)-methylene]-1,3-thiazolidin-4-one | - | - | [1] |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | HeLa, HT-29, C6 | - | [2] |

| 6,8-dimethoxidequinoline | HT-29 | - | [2] |

| Imidazole-quinoline hybrid with -OCH3 substituent | MCF-7 | 50.10 | [3] |

| Tetrahydroquinoline derivative 15 | MCF-7, HepG-2, A549 | 15.16, 18.74, 18.68 | [4] |

Note: Specific IC50 values were not always available in the provided search results. The table indicates the compounds reported to have activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[5][6][7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-methylquinoline derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the compound concentration.

Antimicrobial Activity

6-Methylquinoline derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[9]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary quantitative measure of the in vitro antimicrobial activity of a compound. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-sulfoether-4-quinolone derivative 15 | Staphylococcus aureus | 0.8 (µM) | [1] |

| 2-sulfoether-4-quinolone derivative 15 | Bacillus cereus | 1.61 (µM) | [1] |

| 2-fluoro 9-oxime ketolides and carbamoyl (B1232498) quinolones hybrids 16, 17, 18 | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | [1] |

| quinolidene-rhodanine conjugates 27-32 | Mycobacterium tuberculosis H37Ra | 1.66–9.57 | [1] |

| morpholine, thiomorpholine (B91149) and N-substituted piperazine (B1678402) coupled 2-(thiophen-2-yl) dihydroquinolines 39, 40 | Mycobacterium tuberculosis H37Rv | 1.56 | [1] |

| Quinolone-based dihydrotriazine derivatives 93a-c | Staphylococcus aureus, Escherichia coli | 2 | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[9][11][12][13][14]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

-

Compound Dilution: Prepare two-fold serial dilutions of the 6-methylquinoline derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Certain 6-methylquinoline derivatives have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway and the enzymes cyclooxygenase (COX) and lipoxygenase (LOX).[15][16][17]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of 6-methylquinoline derivatives can be assessed by their ability to inhibit enzymes like COX-1, COX-2, and 5-LOX, with IC50 values indicating their potency.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Quinoline-pyrazole hybrid 12c | COX-2 | 0.1 | [16] |

| Quinoline-pyrazole hybrid 14a | COX-2 | 0.11 | [16] |

| Quinoline-pyrazole hybrid 14b | COX-2 | 0.11 | [16] |

| Tetrahydroquinoline conjugate 14 | COX-1 | 15-26 | [4] |

| Tetrahydroquinoline conjugate 15 | COX-1 | 15-26 | [4] |

| Tetrahydroquinoline conjugate 14 | 5-LOX | 0.6-8.5 | [4] |

| Tetrahydroquinoline conjugate 15 | 5-LOX | 0.6-8.5 | [4] |

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[18][19][20][21] Inflammatory stimuli, such as cytokines or pathogens, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Some quinoline derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

Antiviral Activity

Derivatives of 6-methylquinoline have also been investigated for their potential as antiviral agents. Their mechanisms can involve the inhibition of viral replication at various stages.

Quantitative Antiviral Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response. The selectivity index (SI), the ratio of the cytotoxic concentration (CC50) to the EC50, is a measure of the compound's therapeutic window.

| Compound/Derivative | Virus | EC50 (µM) | SI | Reference |

| Dibucaine derivative 6 | Enterovirus A71 (EV-A71) | 1.238 | - | [1] |

| Quinoline derivative 4 | Respiratory Syncytial Virus (RSV) | 8.6 (µg/mL) | 11.6 | [6] |

| Quinoline derivative 6 | Yellow Fever Virus (YFV) | 3.5 (µg/mL) | 28.5 | [6] |

| Quinoline derivative 1 | Dengue Virus Serotype 2 (DENV2) | 3.03 | 5.30 | |

| Quinoline derivative 2 | Dengue Virus Serotype 2 (DENV2) | 0.49 | 39.5 | |

| 2,8-bis(trifluoromethyl)quinoline 141a | Zika Virus (ZIKV) | 0.8 | 243 | [2] |

| 2,8-bis(trifluoromethyl)quinoline 142 | Zika Virus (ZIKV) | 0.8 | - | [2] |

Enzyme Inhibition

The 6-methylquinoline scaffold is present in compounds that act as inhibitors of various enzymes, with carbonic anhydrases being a notable target.

Quantitative Enzyme Inhibition Data

The inhibitory activity against enzymes is typically reported as IC50 values.

| Compound/Derivative | Enzyme | IC50 | Reference |

| Quinazolinone derivative 4d | Bovine Carbonic Anhydrase-II (bCA-II) | 8.9-67.3 µM | [18] |

| Quinazolinone derivative 4d | Human Carbonic Anhydrase-II (hCA-II) | 14.0-59.6 µM | [18] |

| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | Human Carbonic Anhydrase IX (hCA IX) | 243.6-2785.6 nM (Ki) | |

| Glitazone derivative 11 | Human Carbonic Anhydrase II (hCA II) | 1.3 µM (Ki) | |

| Glitazone derivative 12 | Human Carbonic Anhydrase II (hCA II) | 0.75 µM (Ki) |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess carbonic anhydrase (CA) inhibition is a colorimetric assay based on the esterase activity of CA.

Principle: Active CA catalyzes the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (B1210297) (p-NPA), to produce a colored product, p-nitrophenol, which can be quantified spectrophotometrically. An inhibitor will reduce the rate of this reaction.

Procedure:

-

Reagent Preparation: Prepare solutions of the CA enzyme, the substrate (p-NPA), and the 6-methylquinoline derivative (inhibitor).

-

Assay Setup: In a 96-well plate, add the enzyme and the inhibitor at various concentrations. Include a control with no inhibitor.

-

Reaction Initiation: Start the reaction by adding the substrate to all wells.

-

Kinetic Measurement: Measure the absorbance of the product at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. The IC50 value is then calculated from the dose-response curve.

Signaling Pathway Modulation: PI3K/Akt/mTOR

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][11][12][13][14] Quinoline derivatives have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.

Pathway Overview:

-

Activation: Growth factors bind to receptor tyrosine kinases (RTKs), activating PI3K.

-

PIP3 Formation: PI3K phosphorylates PIP2 to form PIP3.

-

Akt Activation: PIP3 recruits and activates Akt.

-

mTORC1 Activation: Akt activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1.

Conclusion

The 6-methylquinoline scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The data and protocols presented in this technical guide highlight the potential of these compounds as leads for the development of new anticancer, antimicrobial, anti-inflammatory, and antiviral agents, as well as enzyme inhibitors. Further research into the structure-activity relationships and mechanisms of action of 6-methylquinoline derivatives is warranted to fully exploit their therapeutic potential. The provided experimental workflows and signaling pathway diagrams serve as a foundation for researchers to design and execute further investigations in this promising area of drug discovery.

References

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of Broad-Spectrum Enterovirus Antivirals Based on Quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

6-Methylquinoline: A Comprehensive Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylquinoline, a heterocyclic aromatic compound, serves as a pivotal structural motif in the development of a wide array of biologically active molecules. While research has extensively explored the pharmacological potential of its derivatives, this technical guide consolidates the current understanding of the mechanisms of action associated with the 6-methylquinoline scaffold and the broader quinoline (B57606) class. This document provides an in-depth overview of its known antimicrobial, genotoxic, and potential anticancer activities, supplemented with detailed experimental protocols and visual representations of key biological pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the quinoline framework.

Introduction

Quinoline and its derivatives have long been recognized for their diverse pharmacological properties, forming the backbone of numerous therapeutic agents. The addition of a methyl group at the 6-position of the quinoline ring system, yielding 6-methylquinoline, subtly alters its electronic and steric properties, influencing its biological interactions. Although much of the existing research focuses on more complex derivatives, understanding the foundational biological activities of the 6-methylquinoline core is crucial for rational drug design. This guide will delve into the known mechanisms of action, present available quantitative data, and provide detailed experimental methodologies to facilitate further investigation into this versatile scaffold.

Antimicrobial Mechanism of Action

Derivatives of the 6-methylquinoline scaffold have demonstrated significant potential as antimicrobial agents. The primary mechanisms of action revolve around the disruption of essential bacterial processes, including cell wall synthesis and intercellular communication.

Inhibition of Peptidoglycan Synthesis

The bacterial cell wall, a structure essential for survival, is a prime target for antimicrobial agents. Quinoline derivatives have been shown to interfere with the biosynthesis of peptidoglycan, the primary component of the cell wall. This inhibition ultimately leads to compromised cell integrity and bacterial lysis.

Disruption of Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. Certain quinoline-based compounds can act as antagonists in these signaling pathways, thereby inhibiting the formation of biofilms and reducing the pathogenicity of various bacteria.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

6-Methylquinoline or its derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in MHB. The culture is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: A two-fold serial dilution of the test compound is prepared in MHB directly in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria with no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Diagram of Antimicrobial Mechanisms

Caption: Putative antimicrobial mechanisms of 6-methylquinoline derivatives.

Genotoxicity Profile

The genotoxicity of quinoline compounds is a critical aspect of their toxicological evaluation. Studies have been conducted to assess the potential of 6-methylquinoline and its isomers to induce DNA damage.

Unscheduled DNA Synthesis (UDS) Assay

Unscheduled DNA synthesis is a DNA repair process that is activated in response to DNA damage. An increase in UDS is an indicator of genotoxicity. In a study evaluating various methylquinolines, 6-methylquinoline did not produce a positive response in the UDS assay in rat hepatocytes, in contrast to its 4- and 8-methyl isomers.[1] This suggests a lower potential for this specific type of DNA damage under the tested conditions.

Experimental Protocol: Unscheduled DNA Synthesis (UDS) Assay in Rat Hepatocytes

Materials:

-

Test compound (6-methylquinoline)

-

Primary rat hepatocytes

-

Culture medium

-

[³H]-thymidine (radiolabeled DNA precursor)

-

Autoradiography emulsion

-

Microscope slides

Procedure:

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats and cultured on microscope slides.

-

Compound Exposure: The cultured hepatocytes are exposed to various concentrations of the test compound.

-

Radiolabeling: [³H]-thymidine is added to the culture medium. In cells undergoing DNA repair, the radiolabeled thymidine (B127349) will be incorporated into the DNA.

-

Fixation and Autoradiography: The cells are fixed, and the slides are coated with a photographic emulsion and stored in the dark.

-

Grain Counting: After development, the number of silver grains over the nucleus of the cells (indicating [³H]-thymidine incorporation) is counted under a microscope. An increase in the mean number of grains per nucleus compared to the control indicates a positive UDS response.

Diagram of UDS Assay Workflow

Caption: Simplified workflow for the Unscheduled DNA Synthesis (UDS) assay.

Anticancer Potential

The quinoline scaffold is present in numerous approved and investigational anticancer drugs. While specific data for 6-methylquinoline is limited, its derivatives have been shown to exert cytotoxic effects on various cancer cell lines through multiple mechanisms.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some quinoline derivatives have been demonstrated to induce apoptosis in cancer cells, often through the modulation of key regulatory proteins.

Inhibition of DNA Methyltransferases (DNMTs)

DNA methylation is an epigenetic modification that plays a role in gene expression. Aberrant DNA methylation patterns are a hallmark of cancer. Certain quinoline-based compounds have been found to inhibit DNMTs, leading to the re-expression of tumor suppressor genes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

6-Methylquinoline or its derivatives

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Diagram of a Potential Anticancer Signaling Pathway

Caption: Hypothesized anticancer mechanisms of quinoline derivatives.

Quantitative Data Summary

While specific quantitative data for the biological activities of 6-methylquinoline are not extensively available in the public domain, the following table presents representative data for related quinoline derivatives to provide a contextual understanding of their potential potency. It is important to note that these values are highly dependent on the specific derivative and the experimental conditions.

| Biological Activity | Compound Class | Specific Target/Assay | IC50 / MIC | Reference |

| Genotoxicity | 6-Methylquinoline | Unscheduled DNA Synthesis (UDS) in rat hepatocytes | No positive response | [1] |

| Anticancer | Quinoline Derivatives | Inhibition of DNA Methyltransferases (DNMTs) | Varies (µM range) | [1] |

| Anticancer | Quinoline Derivatives | Cytotoxicity in various cancer cell lines | Varies (µM range) | [2] |

| Antimicrobial | Quinolone Derivatives | Antibacterial activity against various strains | Varies (µg/mL range) | [3] |

Conclusion

6-Methylquinoline represents a fundamental scaffold in medicinal chemistry with demonstrated potential for the development of novel therapeutic agents. While direct and extensive data on the specific mechanisms of action and quantitative biological activity of 6-methylquinoline itself are limited, the broader class of quinoline derivatives exhibits significant antimicrobial and anticancer properties. The mechanisms underlying these activities are diverse, ranging from the disruption of bacterial cell wall synthesis and communication to the induction of apoptosis and epigenetic modulation in cancer cells. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of 6-methylquinoline and its future derivatives. Further research is warranted to fully elucidate the specific biological targets and signaling pathways modulated by 6-methylquinoline, which will undoubtedly pave the way for the design of more potent and selective therapeutic agents.

References

The Enduring Legacy of 6-Methylquinoline: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical development of synthetic routes to 6-methylquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. We delve into the seminal named reactions that enabled its synthesis, including the Skraup, Doebner-von Miller, and Combes syntheses. This whitepaper presents a comparative analysis of these classical methods, offering detailed experimental protocols and quantitative data to inform modern synthetic strategies. The evolution of these century-old reactions is contextualized, highlighting their continued relevance and adaptation in contemporary organic synthesis.

Introduction: The Significance of the Quinoline (B57606) Core

The quinoline moiety, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in drug discovery and functional materials.[1] Its derivatives exhibit a broad spectrum of biological activities, and the strategic placement of substituents on the quinoline core is crucial for modulating their pharmacological profiles. 6-Methylquinoline, in particular, serves as a vital precursor and building block for a diverse array of more complex molecules.

This guide focuses on the foundational synthetic methodologies that first made 6-methylquinoline and its derivatives accessible to the scientific community. By understanding the historical context and the intricacies of these classical reactions, researchers can better appreciate the evolution of synthetic organic chemistry and leverage these robust methods in their own work.

Historical Perspective: The Dawn of Quinoline Synthesis

The late 19th century was a period of profound advancement in organic chemistry, with the elucidation of aromatic structures paving the way for the targeted synthesis of heterocyclic compounds. The quest for synthetic routes to quinolines, driven by the desire to understand and replicate the structures of natural alkaloids like quinine, led to the development of several eponymous reactions that remain staples in the organic chemist's toolkit.

The Skraup Synthesis (1880)

In 1880, the Czech chemist Zdenko Hans Skraup reported a method for synthesizing quinoline by heating aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.[1][2] This reaction, often vigorous and exothermic, represented a landmark achievement in heterocyclic chemistry. A modification of this synthesis, using arsenic oxide as a milder oxidizing agent, was later suggested by Knueppel to control the reaction's violence and reduce the formation of tarry byproducts.[3]

The Doebner-von Miller Synthesis (1881)

Just a year after Skraup's discovery, German chemists Oscar Doebner and Wilhelm von Miller introduced a more versatile modification.[1][4] Their method involved the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, allowing for the synthesis of a wider variety of substituted quinolines.[4] This reaction is also known as the Skraup-Doebner-von Miller quinoline synthesis.[4]

The Combes Synthesis (1888)

In 1888, the French chemist Alphonse Combes developed a distinct approach to quinoline synthesis. The Combes reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[5] This method provides a route to 2,4-disubstituted quinolines.[1]

Core Synthetic Methodologies for 6-Methylquinoline

The synthesis of 6-methylquinoline relies on the use of p-toluidine (B81030) as the starting aniline, which incorporates the methyl group at the desired 6-position of the resulting quinoline ring. Below, we detail the application of the Skraup, Doebner-von Miller, and Combes syntheses for the preparation of this important compound.

Skraup Synthesis of 6-Methylquinoline

This method adapts the classical Skraup reaction to produce 6-methylquinoline from p-toluidine.

Reaction Scheme:

Caption: General scheme for the Skraup synthesis of 6-methylquinoline.

Detailed Experimental Protocol: Modified Skraup Synthesis [3]

-

Reactants:

-

p-Toluidine: 50 g

-

Glycerin: 140 g

-

Concentrated Sulfuric Acid: 130 g

-

Arsenic Oxide (As₂O₅): 66.5 g

-

-

Procedure:

-

The reactants are combined in a flask and heated on a sand-bath.

-

The initial reaction is vigorous and requires careful monitoring; the flask should be removed from the heat until the initial exothermic reaction subsides.

-

The mixture is then heated to gentle boiling for four hours.

-

After cooling, the reaction mixture is diluted with water.

-

The solution is made alkaline to liberate the free base.

-

The 6-methylquinoline is isolated by steam distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Not explicitly stated, but described as a preparative method. | [3] |

| Oxidizing Agent | Arsenic Oxide (As₂O₅) | [3] |

Doebner-von Miller Synthesis of 6-Methylquinoline

This variation utilizes an α,β-unsaturated aldehyde, crotonaldehyde (B89634), which is formed in situ from acetaldehyde (B116499) or used directly, to construct the pyridine ring.

Reaction Scheme:

Caption: General scheme for the Doebner-von Miller synthesis.

Detailed Experimental Protocol:

A general procedure for the synthesis of 2-methylquinolines involves heating the aniline with two moles of acetaldehyde in the presence of hydrochloric acid. The acetaldehyde undergoes an aldol (B89426) condensation to form crotonaldehyde in situ.[6]

-

Reactants (General):

-

Aniline (in this case, p-toluidine)

-

Acetaldehyde (2 molar equivalents)

-

Hydrochloric Acid (catalyst)

-

-

Procedure (General):

-

The aniline and hydrochloric acid are mixed.

-

Acetaldehyde is added, and the mixture is heated.

-

The reaction progress is monitored.

-

Upon completion, the mixture is cooled, neutralized with a base (e.g., slaked lime), and the product is isolated by steam distillation.[7]

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Generally low due to side reactions and polymer formation. | [8] |

| Catalyst | Hydrochloric Acid (HCl) or Zinc Chloride (ZnCl₂) | [7] |

Combes Synthesis of 2,4-Dimethyl-6-methylquinoline

The Combes synthesis, when applied to p-toluidine using acetylacetone (B45752) (a β-diketone), yields 2,4-dimethyl-6-methylquinoline.

Reaction Scheme:

Caption: General scheme for the Combes synthesis of a 6-methylquinoline derivative.

Detailed Experimental Protocol (General): [5]

-

Reactants:

-

Aromatic amine (e.g., p-toluidine)

-

β-Diketone (e.g., acetylacetone)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

-

Procedure (General):

-

The aromatic amine and the β-diketone are condensed to form an enamine intermediate.

-

The enamine is then subjected to acid-catalyzed cyclization by heating in the presence of a strong acid like sulfuric acid.

-

The reaction mixture is worked up by pouring it into water/ice, neutralizing with a base, and extracting the product.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Varies depending on the specific substrates and conditions. | [5] |

| Catalyst | Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA), etc. | [5] |

Reaction Mechanisms and Logical Flow

The underlying chemical transformations in these syntheses involve a series of classical organic reactions, including condensation, cyclization, dehydration, and oxidation.

Logical Workflow of Quinoline Ring Formation:

Caption: Comparative workflow of the key steps in the Skraup, Doebner-von Miller, and Combes syntheses for 6-methylquinoline derivatives.

Conclusion

The Skraup, Doebner-von Miller, and Combes syntheses, all developed within a single decade of the late 19th century, laid the groundwork for the vast field of quinoline chemistry. While modern organic synthesis has introduced a plethora of new methods, these classical reactions remain remarkably robust and are still employed for the preparation of quinoline scaffolds. For the synthesis of 6-methylquinoline, the choice of method depends on the desired substitution pattern on the pyridine ring. The Skraup synthesis provides the parent 6-methylquinoline, the Doebner-von Miller reaction yields a 2-substituted derivative, and the Combes synthesis results in a 2,4-disubstituted product. A thorough understanding of these foundational methods provides a crucial context for the development of novel synthetic strategies and the continued exploration of the rich chemical space of quinoline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. iipseries.org [iipseries.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

6-Methylquinoline: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylquinoline, a heterocyclic aromatic organic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of 6-methylquinoline derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction

Quinoline (B57606) and its analogues are fundamental components in the development of numerous therapeutic agents. The addition of a methyl group at the 6-position of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity.[1] Research has indicated that 6-methylquinoline derivatives possess notable biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2] This guide aims to consolidate the existing scientific literature on the therapeutic applications of 6-methylquinoline, providing a technical foundation for further research and drug development.

Therapeutic Applications

The therapeutic potential of 6-methylquinoline and its derivatives spans several key areas of pharmacology. The core structure serves as a valuable building block for the synthesis of novel compounds with a range of biological activities.[2]

Anticancer Activity

Derivatives of 6-methylquinoline have been investigated for their ability to inhibit the proliferation of various cancer cell lines.[2] The anticancer effects are often attributed to the ability of these compounds to interfere with essential cellular pathways in cancer cells.

Table 1: Anticancer Activity of 6-Methylquinoline Derivatives (IC50 values in µM)

| Compound Class | Specific Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | (E)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)-3-phenylprop-2-en-1-one | Not Specified | Not Specified | |

| Quinoline-Docetaxel Analogue | Compound 6c | MCF-7-MDR | 0.0088 | [3] |

| Quinoline Sulfonamide | 2-methylquinoline-6-sulfonamide | A549 (Lung Carcinoma) | 15.2 ± 1.8 | [4] |

| Quinoline Sulfonamide | 2-methylquinoline-6-sulfonamide | MDA-MB-231 (Breast Adenocarcinoma) | 25.5 ± 2.3 | [4] |

| Quinoline-Amidrazone Hybrid | Ethyl carboxylate derivative (10d) | A549 (Lung) | 43.1 | [5] |

| Quinoline-Amidrazone Hybrid | o-hydroxy phenyl piperazine (B1678402) derivative (10g) | A549 (Lung) | 43.1 | [5] |

| Quinoline-Amidrazone Hybrid | Ethyl carboxylate derivative (10d) | MCF-7 (Breast) | 59.1 | [5] |

| Quinoline-Amidrazone Hybrid | o-hydroxy phenyl piperazine derivative (10g) | MCF-7 (Breast) | 59.1 | [5] |

Antimicrobial Activity

6-Methylquinoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2] The incorporation of the 6-methylquinoline scaffold into other pharmacologically active moieties, such as hydrazones, has been shown to enhance antimicrobial efficacy.[2]

Table 2: Antimicrobial Activity of 6-Methylquinoline Derivatives (MIC values in µg/mL)

| Compound Class | Specific Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinolylidene-rhodanine conjugate | Compound 31 | M. tuberculosis H37Ra (dormant) | 2.2 | [2] |

| Quinolylidene-rhodanine conjugate | Compound 30 | M. tuberculosis H37Ra (dormant) | 2.3 | [2] |

| Quinolylidene-rhodanine conjugate | Compound 29 | M. tuberculosis H37Ra (dormant) | 3.3 | [2] |

| Quinolylidene-rhodanine conjugate | Compound 32 | M. tuberculosis H37Ra (dormant) | 5.1 | [2] |

| Quinolylidene-rhodanine conjugate | Compound 27 | M. tuberculosis H37Ra (dormant) | 7.6 | [2] |

| Quinolylidene-rhodanine conjugate | Compound 28 | M. tuberculosis H37Ra (dormant) | 10 | [2] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative | Compound 6 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [6] |

| Quinoline-based Hydroxyimidazolium Hybrid | Compound 7b (6-Methyl) | Staphylococcus aureus | 2 | [7] |

| Quinoline-based Hydroxyimidazolium Hybrid | Compound 7h | Staphylococcus aureus | 20 | [7] |

Anti-inflammatory Activity

Certain derivatives of quinoline have been identified as potent anti-inflammatory agents.[8] For instance, 6,7-substituted-5,8-quinolinequinones have shown significant anti-inflammatory activity. One such derivative, 6,7-bis-methylsulfanyl-5,8-quinolinequinone, exhibited high activity with an IC50 of 0.11 µM.[9] The anti-inflammatory effects of quinoline derivatives are often attributed to the inhibition of key inflammatory mediators like cyclooxygenases (COX).[10]

Neuroprotective Properties

Emerging evidence suggests that some 6-methylquinoline derivatives may offer neuroprotective benefits.[2] Studies on related quinoline compounds have shown protective effects in models of neurodegenerative diseases. For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a reduced derivative, has demonstrated neuroprotective properties in an experimental model of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis.[9] HTHQ was administered at doses of 25 mg/kg and 50 mg/kg, with the higher dose showing a greater impact.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 6-methylquinoline derivatives.

Synthesis of 6-Methylquinoline Derivatives

A common method for synthesizing the 6-methylquinoline core is the Skraup synthesis, which involves the reaction of p-toluidine (B81030) with glycerol, sulfuric acid, and an oxidizing agent.[2]

Protocol 1: Skraup Synthesis of 6-Methylquinoline

-

Reactants: p-toluidine, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Procedure:

-

Carefully add concentrated sulfuric acid to a mixture of p-toluidine and glycerol.

-

Add the oxidizing agent to the mixture.

-

Heat the reaction mixture. The reaction is exothermic and requires careful temperature control.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Neutralize the excess acid with a base (e.g., sodium hydroxide) to precipitate the crude 6-methylquinoline.

-

Purify the product by steam distillation or recrystallization.

-

Anticancer Activity Assays

Protocol 2: MTT Cytotoxicity Assay

-